7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phthalazin-1(2H)-one
Overview
Description
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phthalazin-1(2H)-one is a boron-containing heterocyclic compound It is characterized by the presence of a phthalazinone core structure, which is functionalized with a dioxaborolane moiety
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, getting medical advice/attention if you feel unwell, and washing contaminated clothing before reuse .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phthalazin-1(2H)-one typically involves the reaction of phthalazinone derivatives with boronic acid or boronate esters. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, where a halogenated phthalazinone reacts with a boronic acid or ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids or borates.
Reduction: The phthalazinone core can be reduced under specific conditions to yield dihydrophthalazinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.
Reduction: Metal hydrides such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Dihydrophthalazinone derivatives.
Substitution: Various substituted phthalazinone derivatives depending on the nucleophile used.
Scientific Research Applications
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phthalazin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its boron-containing structure.
Mechanism of Action
The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phthalazin-1(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The boron moiety can form reversible covalent bonds with biomolecules, influencing their function. In materials science, the compound’s reactivity can be harnessed to create novel materials with desirable properties.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-phthalazin-1(2H)-one: A halogenated derivative used in similar synthetic applications.
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinolin-1(2H)-one: A structurally related compound with a quinoline core.
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinolin-1(2H)-one: An isoquinoline derivative with similar reactivity.
Uniqueness
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phthalazin-1(2H)-one is unique due to its combination of a phthalazinone core and a boron-containing dioxaborolane moiety
Properties
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-phthalazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)10-6-5-9-8-16-17-12(18)11(9)7-10/h5-8H,1-4H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYUVFCFFIRDHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201161168 | |
Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1(2H)-phthalazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201161168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1009303-60-9 | |
Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1(2H)-phthalazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1009303-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1(2H)-phthalazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201161168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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